

1-(6-Ethoxypyridin-3-yl)ethanone molecular weight and formula

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Compound of Interest

Compound Name: 1-(6-Ethoxypyridin-3-yl)ethanone

Cat. No.: B1442903

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An In-depth Technical Guide to **1-(6-Ethoxypyridin-3-yl)ethanone**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(6-Ethoxypyridin-3-yl)ethanone**, a key heterocyclic building block in modern synthetic chemistry. Addressed to an audience of researchers, medicinal chemists, and drug development professionals, this document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and describes rigorous analytical methods for its characterization. Furthermore, it explores the compound's significance and applications as a versatile intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system, and in agrochemical research. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and utility.

Introduction to 1-(6-Ethoxypyridin-3-yl)ethanone

1-(6-Ethoxypyridin-3-yl)ethanone, with CAS Number 885229-37-8, is a substituted pyridine derivative featuring both a ketone and an ethoxy functional group.^[1] The strategic placement of these groups on the pyridine scaffold makes it a highly valuable and reactive intermediate in organic synthesis. The pyridine ring is a common motif in pharmacologically active compounds, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The acetyl group at the 3-position and the ethoxy group at the 6-position provide

distinct points for chemical modification, allowing for the construction of diverse and complex molecular architectures. Its utility is most pronounced in the development of novel therapeutic agents and agrochemicals, where it serves as a foundational scaffold for structure-activity relationship (SAR) studies.[\[2\]](#)

Physicochemical Properties

The fundamental properties of **1-(6-Ethoxypyridin-3-yl)ethanone** are crucial for its handling, reaction setup, and analytical characterization. These core attributes are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [2]
Molecular Weight	165.19 g/mol	[2]
Exact Mass	165.189 Da	[1]
CAS Number	885229-37-8	[1]
Functional Groups	Ketone, Alkoxy, Pyridine	[1]
Recommended Storage	Room temperature, dry conditions	[2]

The structure incorporates a stable aromatic pyridine ring, an electron-withdrawing acetyl group which deactivates the ring towards electrophilic substitution but activates the adjacent positions for nucleophilic attack, and an electron-donating ethoxy group which influences the ring's electronics and provides metabolic stability.

Caption: Molecular structure of **1-(6-Ethoxypyridin-3-yl)ethanone**.

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl ketones involves Friedel-Crafts acylation or related reactions. However, for pyridine rings, direct Friedel-Crafts acylation is often challenging due to the deactivation of the ring by the nitrogen atom. A more practical approach involves the use of organometallic reagents. A

plausible synthesis is outlined below, starting from a commercially available brominated pyridine precursor.

Proposed Synthetic Protocol: Negishi Cross-Coupling

This protocol utilizes a palladium-catalyzed Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of this reaction is based on its high functional group tolerance and generally high yields.

Step 1: Preparation of 2-Ethoxy-5-bromopyridine. This starting material can be synthesized from 2,5-dibromopyridine by selective nucleophilic substitution with sodium ethoxide. The 2-position is more activated towards nucleophilic attack than the 5-position.

Step 2: Formation of the Organozinc Reagent. The acetyl group is introduced via an organozinc reagent. This can be prepared from acetyl chloride and an appropriate zinc source.

Step 3: Palladium-Catalyzed Cross-Coupling. 2-Ethoxy-5-bromopyridine is coupled with the acetyl-zinc reagent in the presence of a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, to yield the final product.

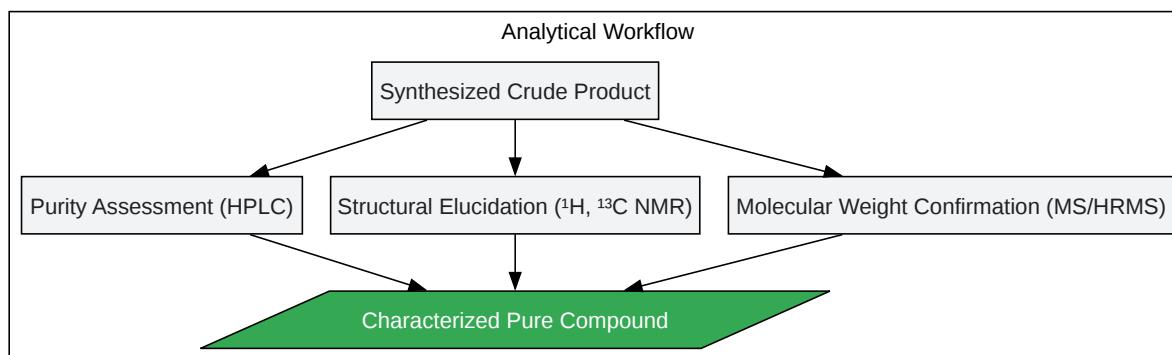
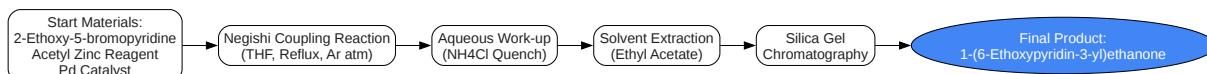
Detailed Experimental Protocol:

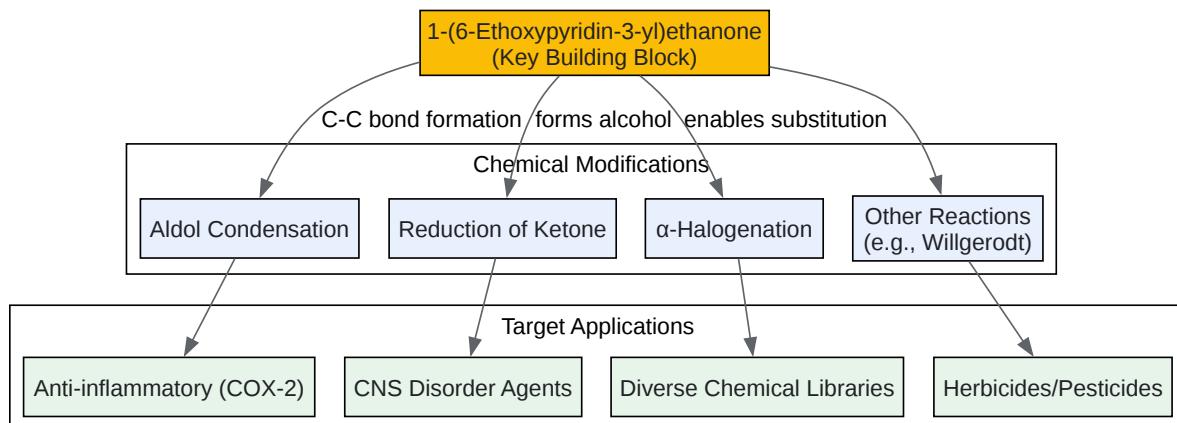
- Reaction Setup: To a dry, argon-flushed flask, add 2-Ethoxy-5-bromopyridine (1.0 eq), the palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 0.02 eq), and anhydrous THF as the solvent.
- Reagent Addition: Slowly add the pre-formed acetyl zinc reagent (e.g., AcZnCl , 1.2 eq) to the reaction mixture at room temperature.
- Reaction Execution: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
- Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure **1-(6-Ethoxypyridin-3-yl)ethanone**.

Causality and Rationale:

- Catalyst Choice: Palladium catalysts with phosphine ligands like dppf are chosen for their efficiency in cross-coupling reactions involving heteroaromatic compounds. They facilitate the key steps of oxidative addition and reductive elimination.
- Solvent: Anhydrous THF is used as it is an aprotic polar solvent that effectively dissolves the reactants and does not interfere with the organometallic intermediates.
- Inert Atmosphere: The reaction is run under an inert atmosphere (argon or nitrogen) to prevent the degradation of the catalyst and organometallic reagents, which are sensitive to oxygen and moisture.





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References

- 1. 1-(6-Ethoxypyridin-3-yl)ethanone | frontierspecialtychemicals.com
- 2. 1-(6-Ethoxypyridin-3-yl)ethanone [myskinrecipes.com]
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